molecular formula C16H19ClF3NO B5705124 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide

Cat. No. B5705124
M. Wt: 333.77 g/mol
InChI Key: CBHMGDGHOMWZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, also known as CTCP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CTCP is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and other physiological processes.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has also been investigated as a potential treatment for other conditions, such as epilepsy, anxiety, and depression. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been used as a tool compound to study the role of TRPV1 in physiological processes.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception, inflammation, and other physiological processes. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the release of neurotransmitters and reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have anticonvulsant effects in animal models of epilepsy. These effects are thought to be due to the blockade of TRPV1 by N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, which reduces the release of neurotransmitters that signal pain, inflammation, anxiety, and seizures.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has several advantages for lab experiments, including its potency and selectivity for TRPV1, its well-defined mechanism of action, and its availability as a tool compound. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation, metabolism, and immunity. Additionally, the potential therapeutic applications of TRPV1 antagonists in other conditions, such as cancer and metabolic disorders, are also of interest for future research.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide involves several steps, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclohexanone, followed by the reaction of the resulting ketone with 3-bromopropionyl chloride. The final step involves the reaction of the resulting acid chloride with cyclohexylamine to yield the desired product, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide. This synthesis method has been described in detail in several scientific publications.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3NO/c17-14-8-7-12(10-13(14)16(18,19)20)21-15(22)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHMGDGHOMWZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.